1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the reduction of 2-oxindole using various boron hydrides.
Spiro Compound Formation: The spiro compound is formed by reacting the indole derivative with appropriate reagents under controlled conditions.
Chemical Reactions Analysis
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione exerts its effects is not fully understood. it is believed to interact with molecular targets through its indole moiety, which can form hydrogen bonds and π-π interactions with various biomolecules . These interactions may influence biological pathways and processes, making the compound a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Similar compounds to 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione include:
2,3-Dihydroindole: A simpler indole derivative with similar structural features.
2-Oxindole: Another indole derivative that serves as a precursor in the synthesis of the target compound.
Spirooxindoles: Compounds with a spiro connection involving an oxindole moiety, which share structural similarities with the target compound.
The uniqueness of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C33H32N4O4 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylpropyl)-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C33H32N4O4/c1-20(2)18-24-28-29(31(40)37(30(28)39)22-11-4-3-5-12-22)33(34-24)23-13-7-9-15-26(23)36(32(33)41)19-27(38)35-17-16-21-10-6-8-14-25(21)35/h3-15,20,24,28-29,34H,16-19H2,1-2H3 |
InChI Key |
MQORFJWRNILJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
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